![molecular formula C9H13N B1337622 5-Ethyl-2-methylaniline CAS No. 17070-96-1](/img/structure/B1337622.png)
5-Ethyl-2-methylaniline
Overview
Description
5-Ethyl-2-methylaniline is an aromatic amine with the molecular formula C9H13N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an ethyl group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methylaniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of ethylbenzene to form 5-ethyl-2-nitrotoluene, followed by reduction to yield this compound.
Direct Alkylation: Another approach is the direct alkylation of aniline using ethyl and methyl halides under basic conditions.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or direct alkylation processes, utilizing catalysts such as palladium or nickel to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: Reduction reactions typically yield secondary amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or nickel.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinones and nitroso compounds.
Reduction: Secondary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
5-Ethyl-2-methylaniline is an aromatic amine with significant applications across various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which features an ethyl group at the 5-position and a methyl group at the 2-position on the benzene ring, leading to diverse chemical behavior and biological interactions.
Scientific Research Applications
This compound serves as an important intermediate in various chemical syntheses:
- Dyes and Pigments : It is used in the production of synthetic dyes and pigments due to its ability to form stable colored compounds.
- Polymers : This compound is involved in synthesizing polymers, contributing to materials with specific properties tailored for industrial applications.
Biological Applications
Research has indicated that derivatives of this compound exhibit potential biological activities:
- Antimicrobial Properties : Studies have explored its derivatives for their effectiveness against various microbial strains.
- Anticancer Activity : Some derivatives are being investigated for their potential use in cancer therapeutics due to their ability to interact with biological targets .
Pharmaceutical Applications
The compound's unique structure allows for its use in developing pharmaceuticals:
- Drug Development : Research focuses on its derivatives for potential therapeutic agents targeting various diseases, including cancer and infections .
Industrial Applications
This compound finds utility in multiple industrial sectors:
- Rubber Chemicals : It is used in producing rubber additives that enhance performance characteristics.
- Agrochemicals : The compound plays a role in synthesizing pesticides and herbicides, contributing to agricultural productivity.
Case Study 1: Synthesis of Dyes
A study demonstrated the use of this compound in synthesizing azo dyes, highlighting its role as a coupling component that enhances color stability and vibrancy. The resulting dyes showed excellent fastness properties when applied to textiles.
Case Study 2: Antimicrobial Activity
Research published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The findings indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting potential applications in antimicrobial formulations.
Safety and Toxicity
This compound exhibits moderate toxicity, with an oral LD50 value of approximately 368 mg/kg in rats, necessitating careful handling during laboratory and industrial applications . It is classified as harmful if swallowed, toxic upon skin contact, and may cause severe skin burns and eye damage.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylaniline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Methylaniline: Lacks the ethyl group, leading to different chemical and biological properties.
5-Ethylaniline: Lacks the methyl group, affecting its reactivity and applications.
N-Methylaniline: Substituted at the nitrogen atom, resulting in distinct chemical behavior.
Biological Activity
5-Ethyl-2-methylaniline (C₉H₁₃N) is an aromatic amine that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features an ethyl group at the 5-position and a methyl group at the 2-position on the benzene ring. Its structural uniqueness contributes to its diverse chemical behavior and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits moderate toxicity, with an oral LD50 value of approximately 368 mg/kg in rats, suggesting careful handling is necessary during its application . Its biological activity has been explored mainly in the context of antimicrobial and anticancer properties, with implications for its use as a precursor in drug synthesis, notably in the development of laquinimod, a treatment for multiple sclerosis.
The biological mechanisms through which this compound exerts its effects are not fully elucidated but are believed to involve interactions with various molecular pathways. The compound's ability to participate in acid-base reactions and its reactivity with electrophiles are significant for its biological applications. For instance, it can neutralize acids, forming salts and water, which is relevant in biochemical environments.
Antimicrobial Activity
This compound and its derivatives have been studied for their antimicrobial properties. In various studies, compounds derived from this amine have shown activity against both Gram-positive and Gram-negative bacteria. The following table summarizes some findings related to its antimicrobial efficacy:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Escherichia coli | Not specified |
This compound | Pseudomonas aeruginosa | Not specified |
Derivative A | Micrococcus luteus | MIC = 0.21 µM |
Derivative B | Candida species | Active |
The derivatives exhibit varying degrees of effectiveness, with some showing potent inhibitory effects against specific pathogens .
Case Study 1: Antimicrobial Screening
In a recent study, derivatives of this compound were screened for their antimicrobial activity against common pathogens. The results indicated that certain derivatives had significant growth inhibition zones compared to control groups, particularly against Pseudomonas aeruginosa and Escherichia coli . These findings highlight the potential of these compounds as leads for developing new antimicrobial agents .
Case Study 2: Cytotoxicity Assessment
Another research effort assessed the cytotoxic effects of this compound derivatives using MTT assays on HaCat cells (human keratinocyte cell line) and Balb/c 3T3 cells (mouse fibroblast cell line). The results suggested that while some derivatives exhibited promising cytotoxic effects, further studies are needed to evaluate their therapeutic index and safety profiles .
Synthesis and Chemical Reactivity
This compound can be synthesized through several methods including:
- Nitration and Reduction : Nitration of ethylbenzene followed by reduction.
- Direct Alkylation : Alkylation of aniline using ethyl and methyl halides under basic conditions.
These synthetic routes are crucial for producing this compound for research and industrial applications.
Chemical Reactions
The compound undergoes various chemical reactions:
- Oxidation : Can yield quinones or nitroso compounds.
- Reduction : Typically results in secondary amines.
- Electrophilic Aromatic Substitution : Common reactions include nitration, sulfonation, and halogenation.
These reactions further expand the utility of this compound in synthesizing more complex molecules .
Properties
IUPAC Name |
5-ethyl-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFAQTMPKQNIGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491344 | |
Record name | 5-Ethyl-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17070-96-1 | |
Record name | 5-Ethyl-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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